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Udagam-pentapeptide

Peptidoglycan biosynthesis Murein precursor quantification Cell cycle biochemistry

Udagam-pentapeptide (CAS 31587-66-3), systematically named undecaprenyl diphosphate-(N-acetylglucosaminyl)(1-4)-N-acetylmuramoyl pentapeptide, is the membrane-bound disaccharide-pentapeptide monomer known as pentapeptide lipid II – the universal, essential precursor for bacterial peptidoglycan polymerization. It consists of a GlcNAc-MurNAc disaccharide headgroup linked via a pyrophosphate bridge to an undecaprenyl (C55) lipid anchor, with a pentapeptide stem (L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala in E.

Molecular Formula C94H156N8O26P2
Molecular Weight 1876.2 g/mol
CAS No. 31587-66-3
Cat. No. B1494822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdagam-pentapeptide
CAS31587-66-3
SynonymsN-acetylglucosaminyl-N-acetylmuramyl(pentapeptide)-pyrophosphate-undecaprenol
NAG-NAM-pentapeptide-undecaprenyl biphosphate
NAG-NAM-pentapeptide-undecaprenyl diphosphate
pentapeptide lipid II
UDAGAM-pentapeptide
undecaprenyl diphosphate-(N-acetylglucosaminyl)(1-4)-N-acetylmuramoyl pentapeptide
undecaprenyl-P-P-(GlcNAc-beta1-4)MurNAc-pentapeptide
Molecular FormulaC94H156N8O26P2
Molecular Weight1876.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C
InChIInChI=1S/C94H156N8O26P2/c1-59(2)31-21-32-60(3)33-22-34-61(4)35-23-36-62(5)37-24-38-63(6)39-25-40-64(7)41-26-42-65(8)43-27-44-66(9)45-28-46-67(10)47-29-48-68(11)49-30-50-69(12)54-56-122-129(118,119)128-130(120,121)127-94-82(100-75(18)106)86(85(79(58-104)125-94)126-93-81(99-74(17)105)84(109)83(108)78(57-103)124-93)123-73(16)89(112)96-71(14)88(111)102-77(92(116)117)52-53-80(107)101-76(51-19-20-55-95)90(113)97-70(13)87(110)98-72(15)91(114)115/h31,33,35,37,39,41,43,45,47,49,54,70-73,76-79,81-86,93-94,103-104,108-109H,19-30,32,34,36,38,40,42,44,46,48,50-53,55-58,95H2,1-18H3,(H,96,112)(H,97,113)(H,98,110)(H,99,105)(H,100,106)(H,101,107)(H,102,111)(H,114,115)(H,116,117)(H,118,119)(H,120,121)/b60-33+,61-35+,62-37+,63-39+,64-41+,65-43+,66-45+,67-47+,68-49+,69-54+/t70-,71+,72-,73-,76+,77-,78-,79-,81-,82-,83-,84-,85-,86-,93+,94-/m1/s1
InChIKeyULXTYUPMJXVUHQ-WGTHOPDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Udagam-Pentapeptide (Lipid II) Procurement Guide – Peptidoglycan Precursor for Antibiotic Discovery & Cell Wall Biochemistry


Udagam-pentapeptide (CAS 31587-66-3), systematically named undecaprenyl diphosphate-(N-acetylglucosaminyl)(1-4)-N-acetylmuramoyl pentapeptide, is the membrane-bound disaccharide-pentapeptide monomer known as pentapeptide lipid II – the universal, essential precursor for bacterial peptidoglycan polymerization [1]. It consists of a GlcNAc-MurNAc disaccharide headgroup linked via a pyrophosphate bridge to an undecaprenyl (C55) lipid anchor, with a pentapeptide stem (L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala in E. coli) attached to the MurNAc lactyl group [1]. In exponentially growing Escherichia coli, lipid II is present at approximately 2,000 copies per cell, representing <1% of total murein precursor pool [2]. Its central position – downstream of the cytoplasmic MurA-F pathway and upstream of periplasmic transglycosylase/transpeptidase reactions – makes it the direct target of glycopeptide antibiotics (vancomycin), lantibiotics (nisin), and numerous antibacterial screening campaigns [1].

Why UDP-MurNAc-Pentapeptide, Lipid I, or Udagam-Tripeptide Cannot Replace Udagam-Pentapeptide in Late-Stage Peptidoglycan Assays


The peptidoglycan precursor pipeline contains several structurally related intermediates, but they occupy distinct biochemical checkpoints and cannot substitute for Udagam-pentapeptide in late-stage polymerization or antibiotic-target engagement assays. UDP-MurNAc-pentapeptide (Park nucleotide) is a soluble cytoplasmic precursor lacking the undecaprenyl membrane anchor and the GlcNAc sugar; it is the substrate for MraY (lipid I formation), not for transglycosylases or transpeptidases [1]. Lipid I (undecaprenyl-PP-MurNAc-pentapeptide) lacks the GlcNAc moiety and is a substrate only for MurG, not for PBPs [1]. Udagam-tripeptide (CAS 142714-10-1) carries a truncated tripeptide stem (L-Ala-γ-D-Glu-meso-DAP) that is missing the terminal D-Ala-D-Ala motif; this abolishes transpeptidase recognition and vancomycin binding, despite retaining transglycosylase substrate activity [2][3]. Procuring the correct intermediate is therefore dictated by the specific enzymatic step or antibiotic binding event under investigation – generic substitution introduces a different substrate specificity profile that invalidates comparative data [2].

Quantitative Differentiation Evidence for Udagam-Pentapeptide Versus Closest Analogs


Cellular Stoichiometry: Lipid II Is 100-Fold Less Abundant Than UDP-MurNAc-Pentapeptide, Dictating Exogenous Supply Requirements for In Vitro Reconstitution

In exponentially growing E. coli MC4100, the steady-state cellular pool ratio of the three late murein precursors is UDP-MurNAc-pentapeptide : lipid I : lipid II = 300 : 1 : 3 [1]. This means Udagam-pentapeptide (lipid II) is present at approximately 2,000 copies per cell, two orders of magnitude below the soluble UDP-MurNAc-pentapeptide pool (~200,000 copies) and only 3-fold above lipid I (~700 copies) [1]. For in vitro transglycosylase, transpeptidase, or antibiotic-binding assays, endogenous lipid II levels are insufficient; exogenous Udagam-pentapeptide must be supplied at defined concentrations to drive product formation above the detection limit, whereas UDP-MurNAc-pentapeptide is often saturating from crude cell extracts [1].

Peptidoglycan biosynthesis Murein precursor quantification Cell cycle biochemistry

Vancomycin Binding Competence: Pentapeptide Lipid II Displays the Native D-Ala-D-Ala Motif; Tripeptide Lipid II Is a Non-Binder

Vancomycin binds specifically to the terminal D-Ala-D-Ala dipeptide of the pentapeptide stem in lipid II via five backbone-backbone hydrogen bonds [1]. Molecular dynamics simulations and free-energy calculations demonstrate that vancomycin recognizes membrane-embedded Udagam-pentapeptide with binding geometry essentially identical to that of soluble D-Ala-D-Ala analogs (root mean-square deviation 0.11 nm) [1]. The resistant lipid II variant (D-Ala-D-Lac terminus) shows approximately 1,000-fold lower vancomycin affinity due to the loss of one hydrogen bond [2]. Udagam-tripeptide (CAS 142714-10-1) lacks the D-Ala-D-Ala motif entirely (peptide stem: L-Ala-γ-D-Glu-meso-DAP only) and is not recognized by vancomycin [3].

Glycopeptide antibiotics Vancomycin resistance Lipid II targeting

Transglycosylase Substrate Activity: Pentapeptide and Tripeptide Lipid II Are Used with Equivalent Efficiency by PBP 1b Transglycosylase

In a direct head-to-head comparison using purified E. coli PBP 1b in an in vitro transglycosylation assay, tripeptide lipid II was used as efficiently as pentapeptide lipid II [1]. This establishes that the pentapeptide stem is not required for transglycosylase recognition or glycan chain elongation. However, under identical conditions, PBP 3 catalyzed no polymerization with either substrate, and the in vitro PBP 1b activity accounts for at most 2–3% of in vivo peptidoglycan synthesis [1].

Transglycosylase assay Penicillin-binding protein Lipid II polymerization

Analytical Measurement Precision: HPLC Quantification of Lipid II Achieves ±5% SD, Enabling Robust Kinetic Assays

The Kohlrausch-Höltje reversed-phase HPLC method achieves analyst precision of ±5% (SD) for undecaprenyl-P-P-(GlcNAc-β1→4)MurNAc-pentapeptide (lipid II) quantification, compared to ±1.9% for UDP-MurNAc-pentapeptide and ±10% for lipid I [1]. This intermediate precision reflects the inherent chemical complexity of the lipid II molecule (C94H156N8O26P2, MW 1876.2 g/mol [2]) and its pH-dependent solubility in Bligh-Dyer extraction systems [3], factors that directly impact analytical reproducibility for kinetic and inhibition studies.

HPLC quantification Murein precursor analysis Assay validation

High-Value Application Scenarios Where Udagam-Pentapeptide Is the Irreplaceable Substrate


Coupled Transglycosylase-Transpeptidase (TG-TP) Assays for PBP Inhibitor Screening

Udagam-pentapeptide is the only lipid II variant that provides both the disaccharide unit for transglycosylase-catalyzed glycan polymerization and the D-Ala-D-Ala donor for transpeptidase-mediated cross-linking [1]. In PBP 1b coupled TG-TP assays, lipid II polymerization monitored by radiolabelled GlcNAc incorporation or fluorescent dansyl derivatives requires the intact pentapeptide stem; tripeptide lipid II supports only the TG half-reaction, yielding linear uncrosslinked glycan chains that are not physiologically relevant [1]. This makes Udagam-pentapeptide the mandatory substrate for screening moenomycin-class transglycosylase inhibitors, β-lactam transpeptidase inhibitors, and dual-action antibacterials targeting both PBP active sites simultaneously [1].

Vancomycin and Glycopeptide Antibiotic Mode-of-Action & Resistance Studies

The D-Ala-D-Ala terminus of Udagam-pentapeptide constitutes the native binding epitope for vancomycin, teicoplanin, and related glycopeptide antibiotics [2]. Binding studies using isothermal titration calorimetry, surface plasmon resonance, or fluorescence anisotropy require the full-length pentapeptide lipid II embedded in membrane-mimetic environments (liposomes, nanodiscs, or supported lipid bilayers) to recapitulate physiologically relevant binding thermodynamics. The resistant lipid II analog D-Ala-D-Lac shows ~1,000-fold weaker vancomycin affinity, establishing Udagam-pentapeptide as the essential positive control in any resistance-profiling panel [2].

Lipid II Flippase (MurJ) and Membrane Translocation Assays

MurJ, the essential lipid II flippase of Gram-negative bacteria, translocates Udagam-pentapeptide across the cytoplasmic membrane for periplasmic polymerization [3]. In vitro flippase assays using reconstituted proteoliposomes and fluorescently labelled (e.g., NBD, dansyl) or radiolabelled lipid II require the pentapeptide form because MurJ substrate recognition involves interactions with both the undecaprenyl tail and the peptide stem [3]. Tripeptide lipid II or lipid I cannot serve as reliable flippase substrates for inhibitor screening, as their altered peptide stem length or missing GlcNAc moiety may alter translocation kinetics or MurJ binding determinants [3].

Enzymatic Synthesis of Defined Peptidoglycan Fragments for Structural Biology

Udagam-pentapeptide serves as the starting material for chemo-enzymatic synthesis of short glycan chains (tetrasaccharide, octasaccharide) cross-linked through defined peptide bridges, enabling NMR and X-ray crystallographic studies of PG architecture and PBP-substrate complexes [1]. The pentapeptide stem permits enzymatic D,D-carboxypeptidase trimming to generate tetrapeptide intermediates for 4→3 cross-link studies, or L,D-transpeptidase processing for 3→3 cross-link analysis; tripeptide lipid II lacks these processing options, limiting its utility to TG-only polymerization studies [1].

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